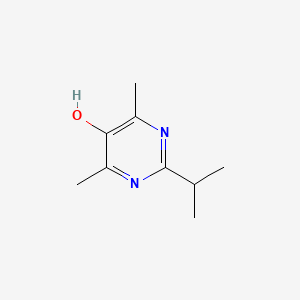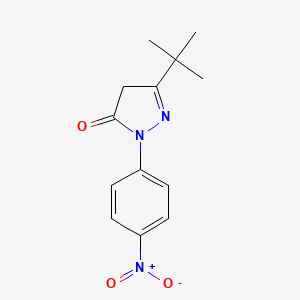
1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Overview
Description
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a pyrrole ring, and a carbohydrazide moiety
Mechanism of Action
Target of Action
The primary target of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are involved in inflammation and pain .
Mode of Action
The compound inhibits the action of COX-2, thereby suppressing the production of prostanoids . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in the production of these inflammatory mediators .
Biochemical Pathways
By inhibiting COX-2, the compound affects the prostanoid biosynthesis pathway . This pathway is responsible for the production of prostanoids, which play key roles in various physiological processes, including inflammation, pain sensation, and fever generation .
Pharmacokinetics
The compound’s effectiveness against its target suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids . This results in reduced inflammation and pain, as these substances are key mediators of these processes .
Biochemical Analysis
Biochemical Properties
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide has been found to inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 . This suggests that it interacts with the enzyme cyclooxygenase-2, which plays a key role in inflammation and pain.
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit hepatitis C virus replication . This indicates that it can influence cell function, particularly in cells infected with the hepatitis C virus.
Molecular Mechanism
The molecular mechanism of this compound involves the suppression of cyclooxygenase-2, an enzyme involved in inflammation and pain . This suppression leads to the inhibition of hepatitis C virus replication .
Preparation Methods
The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of hepatitis C virus replication by suppressing cyclooxygenase-2.
Biological Research: The compound’s ability to interact with specific molecular targets makes it a valuable tool in studying biological pathways and mechanisms.
Industrial Applications:
Comparison with Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds also feature a pyrazole ring with a phenyl and pyrrole substitution but differ in the position and type of functional groups.
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carbohydrazide.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-17-13(20)12-10-16-19(11-6-2-1-3-7-11)14(12)18-8-4-5-9-18/h1-10H,15H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZMPXJTNZMSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377630 | |
| Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94692-06-5 | |
| Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3060794.png)





![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)


![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)




